3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone
Description
This compound belongs to the quinazolinone class, characterized by a nitrogen-containing heterocyclic core. Its structure includes a 4(3H)-quinazolinone backbone linked via a 3-oxopropyl chain to a 4-(2,4-dimethylphenyl)piperazine moiety. Quinazolinones are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS)-related effects .
Properties
IUPAC Name |
3-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-7-8-21(18(2)15-17)25-11-13-26(14-12-25)22(28)9-10-27-16-24-20-6-4-3-5-19(20)23(27)29/h3-8,15-16H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFDRICRYPEGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperazine ring is then introduced through nucleophilic substitution reactions, often using 1,2-diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonium salts in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
Biological Activities
Research indicates that quinazolinone derivatives, including this compound, possess various biological activities such as:
- Antitumor Activity : Quinazolinone derivatives have been studied for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties : Some studies suggest that these compounds may exhibit antiviral effects, potentially through interference with viral replication mechanisms.
- Neuroprotective Effects : The piperazine component may contribute to neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.
Synthesis and Characterization
The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazolinone Core : This involves cyclization reactions that form the quinazolinone ring.
- Piperazine Modification : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
- Functional Group Modifications : Various functional groups can be added to enhance biological activity or solubility.
Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are crucial for monitoring the synthesis process and ensuring product purity.
Pharmacological Insights
Quantitative studies on the pharmacological effects of this compound often focus on determining IC50 values against specific biological targets. These studies help establish the potency and efficacy of the compound in various assays.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Antiviral | Interference with viral replication | |
| Neuroprotective | Protection against neurodegenerative processes |
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Cancer Treatment : A study demonstrated that derivatives of quinazolinones showed significant inhibition of cancer cell lines, suggesting their potential as anticancer agents.
- Neurological Disorders : Research indicated that compounds with similar structures exhibited neuroprotective effects in animal models of Alzheimer’s disease, warranting further investigation into this compound's efficacy in similar contexts.
Mechanism of Action
The mechanism of action of 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The table below highlights key structural differences and biological activities of similar quinazolinone derivatives:
Pharmacological and Mechanistic Insights
- Receptor Interactions: Piperazine-containing quinazolinones often target serotonin (5-HT) or dopamine receptors due to structural mimicry of endogenous ligands . The 2,4-dimethylphenyl group may enhance affinity for 5-HT2A or α-adrenergic receptors, as seen in related antipsychotics like ketanserin .
- Anticancer Activity: Methoxy and chloro substitutions on the quinazolinone core correlate with topoisomerase inhibition or apoptosis induction . The target compound’s dimethylphenyl group could modulate kinase inhibition pathways.
Biological Activity
The compound 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes a piperazine ring and a quinazolinone core. The presence of the dimethylphenyl group significantly influences its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit notable antimicrobial properties. Specifically, This compound has been evaluated for its effectiveness against various bacterial strains.
-
Antibacterial Properties :
- A study reported that derivatives with similar structures showed potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with some compounds demonstrating low clearance and high oral bioavailability .
- In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 7.80 to 12.50 µg/mL against gram-positive bacteria .
- Antifungal Properties :
Anticancer Activity
Quinazolinones have been recognized for their anticancer potential, particularly through the inhibition of specific kinases involved in tumor growth.
- Mechanism of Action :
- Compounds within this class have been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell proliferation .
- A derivative of this compound demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the nanomolar range, indicating strong potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is highly dependent on their structural features. The following table summarizes key findings related to the structure-activity relationship:
| Compound Structure | Activity Type | Observations |
|---|---|---|
| Quinazolinone Core | Antibacterial | Effective against MRSA and other gram-positive bacteria |
| Piperazine Substituent | Antifungal | Moderate activity against fungal strains |
| Dimethylphenyl Group | Anticancer | Enhanced inhibition of EGFR autophosphorylation |
Case Studies
- Antibacterial Evaluation : A recent investigation synthesized several quinazolinone derivatives, including related compounds to This compound , revealing that modifications significantly impacted antibacterial efficacy against various strains .
- Cytotoxicity Tests : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines, demonstrating promising results that warrant further exploration into its mechanisms and potential clinical applications .
Q & A
Basic: What are the established synthetic routes for 3-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone, and what key reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step pathways, including:
- Nucleophilic substitution of a piperazine derivative (e.g., 4-(2,4-dimethylphenyl)piperazine) with a propionyl-linked quinazolinone precursor.
- Use of polar aprotic solvents (e.g., dichloromethane, acetonitrile) and bases (e.g., triethylamine) to facilitate coupling reactions .
- Purification via recrystallization or column chromatography to achieve >95% purity .
Key factors affecting yield include reaction temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios of reactants .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR spectroscopy confirms structural integrity, particularly the piperazinyl proton environment (δ 2.8–3.5 ppm) and quinazolinone carbonyl signals (δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C23H25N3O2: 376.2015) .
- HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers design experiments to optimize the alkylation step in the synthesis?
Answer:
- Design of Experiments (DoE) can systematically vary parameters:
- Temperature : Test 50–100°C to balance reaction rate vs. side-product formation.
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) to assess nucleophilicity .
- Catalyst screening : Evaluate phase-transfer catalysts (e.g., TBAB) for interfacial reactions .
- Kinetic monitoring via in-situ FTIR tracks intermediate formation, enabling real-time adjustments .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and incubation times .
- Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding impurities .
- Structural analogs : Compare activities of derivatives (e.g., 2-phenyl vs. 2-methyl substituents) to isolate pharmacophore contributions .
Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the piperazinyl and quinazolinone moieties?
Answer:
- Piperazine modifications : Synthesize analogs with electron-withdrawing groups (e.g., -Cl) on the phenyl ring to enhance receptor affinity .
- Quinazolinone substitutions : Introduce methyl/ethyl groups at C(2) to evaluate steric effects on antiproliferative activity .
- Biological testing : Use dose-response curves (IC50) in cancer cell lines (e.g., MCF-7) and receptor-binding assays (e.g., 5-HT1A) .
Methodological: What in vitro models are appropriate for evaluating CNS activity?
Answer:
- Receptor binding assays : Screen for affinity at serotonin (5-HT1A) and dopamine (D2) receptors using radioligands (e.g., [3H]-8-OH-DPAT) .
- Functional assays : Measure cAMP modulation in CHO cells transfected with target GPCRs .
- Blood-brain barrier (BBB) permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
Advanced: What computational methods predict physicochemical properties and target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with 5-HT1A (PDB: 6WGT), focusing on hydrogen bonds with Asp116 .
- ADMET prediction : SwissADME estimates logP (2.5–3.5) and solubility (<10 µM) to prioritize analogs .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .
Data Analysis: How to analyze metabolic stability data from liver microsome assays?
Answer:
- LC-MS/MS quantification : Monitor parent compound depletion (t1/2) in human liver microsomes (HLM) with NADPH cofactors .
- Michaelis-Menten kinetics : Calculate intrinsic clearance (CLint) using substrate depletion rates .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
